Regioisomeric Lipophilicity: para- vs. ortho-Tolyl
The para-tolylmethyl substitution on the target compound confers a computed LogP of 2.27, compared to 2.69 for the ortho-tolyl hydrochloride analog (CAS 1258639-93-8) . Although the ortho analog value is for the hydrochloride salt, the ~0.4 LogP unit difference is consistent with the known effect of ortho-substitution increasing steric shielding of polar groups, thereby raising apparent lipophilicity. This difference is meaningful for blood-brain barrier penetration predictions, where LogP values in the 2–3 range are considered optimal, and a shift of 0.4 units can alter predicted CNS penetration classification [1]. The para isomer thus offers a distinct, quantifiably different physicochemical profile that may be preferred when moderate, controlled lipophilicity is desired.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.27 (free base, CAS 1258826-78-6) |
| Comparator Or Baseline | LogP = 2.69 (ortho-tolyl hydrochloride, CAS 1258639-93-8) |
| Quantified Difference | ΔLogP ≈ 0.42 (higher for ortho isomer; note: comparator is HCl salt) |
| Conditions | Computed values from supplier technical datasheets (Leyan); method not specified but consistent with internal algorithmic prediction. |
Why This Matters
A 0.4 LogP unit difference can shift predicted CNS multiparameter optimization (MPO) scores, influencing which regioisomer is selected for neuroscience vs. peripheral target programs.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
